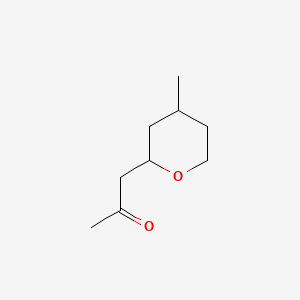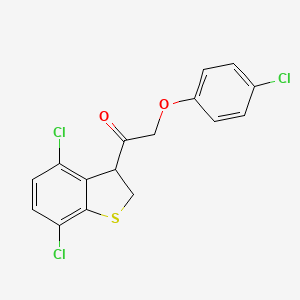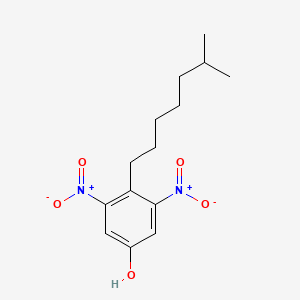![molecular formula C20H42I2N2O4 B13740510 triethyl-[2-[4-oxo-4-[2-(triethylazaniumyl)ethoxy]butanoyl]oxyethyl]azanium;diiodide CAS No. 21228-70-6](/img/structure/B13740510.png)
triethyl-[2-[4-oxo-4-[2-(triethylazaniumyl)ethoxy]butanoyl]oxyethyl]azanium;diiodide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Triethyl-[2-[4-oxo-4-[2-(triethylazaniumyl)ethoxy]butanoyl]oxyethyl]azanium;diiodide is a complex organic compound with the molecular formula C20H42I2N2O4 and a molecular weight of 628.367 g/mol . This compound is characterized by its unique structure, which includes two triethylazaniumyl groups and a diiodide component. It is primarily used in scientific research and has various applications in chemistry, biology, medicine, and industry.
Métodos De Preparación
The synthesis of triethyl-[2-[4-oxo-4-[2-(triethylazaniumyl)ethoxy]butanoyl]oxyethyl]azanium;diiodide involves multiple steps. The synthetic route typically starts with the preparation of the intermediate compounds, which are then combined under specific reaction conditions to form the final product. The reaction conditions often include the use of solvents, catalysts, and controlled temperatures to ensure the desired chemical transformations occur efficiently.
Industrial production methods for this compound may involve large-scale synthesis using automated equipment to ensure consistency and purity. The process is carefully monitored to maintain the quality of the final product, which is essential for its use in various applications.
Análisis De Reacciones Químicas
Triethyl-[2-[4-oxo-4-[2-(triethylazaniumyl)ethoxy]butanoyl]oxyethyl]azanium;diiodide undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, pressure, and solvent, play a crucial role in determining the outcome of these reactions .
Major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can result in the replacement of specific functional groups within the compound.
Aplicaciones Científicas De Investigación
Triethyl-[2-[4-oxo-4-[2-(triethylazaniumyl)ethoxy]butanoyl]oxyethyl]azanium;diiodide has a wide range of scientific research applications. In chemistry, it is used as a reagent in various synthetic reactions and as a standard for analytical techniques. In biology, it may be used in studies involving cellular processes and molecular interactions. In medicine, this compound can be explored for its potential therapeutic properties and as a diagnostic tool.
In the industrial sector, this compound is utilized in the production of specialized chemicals and materials. Its unique properties make it valuable for developing new products and technologies.
Mecanismo De Acción
The mechanism of action of triethyl-[2-[4-oxo-4-[2-(triethylazaniumyl)ethoxy]butanoyl]oxyethyl]azanium;diiodide involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity and influencing various biological processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Triethyl-[2-[4-oxo-4-[2-(triethylazaniumyl)ethoxy]butanoyl]oxyethyl]azanium;diiodide can be compared with other similar compounds, such as those containing triethylazaniumyl groups or diiodide components. Some similar compounds include:
- Triethyl-[2-[4-oxo-4-[2-(dimethylazaniumyl)ethoxy]butanoyl]oxyethyl]azanium;diiodide
- Triethyl-[2-[4-oxo-4-[2-(diethylazaniumyl)ethoxy]butanoyl]oxyethyl]azanium;diiodide
- Triethyl-[2-[4-oxo-4-[2-(methylazaniumyl)ethoxy]butanoyl]oxyethyl]azanium;diiodide
These compounds share structural similarities but differ in their specific functional groups and properties. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Propiedades
Número CAS |
21228-70-6 |
|---|---|
Fórmula molecular |
C20H42I2N2O4 |
Peso molecular |
628.4 g/mol |
Nombre IUPAC |
triethyl-[2-[4-oxo-4-[2-(triethylazaniumyl)ethoxy]butanoyl]oxyethyl]azanium;diiodide |
InChI |
InChI=1S/C20H42N2O4.2HI/c1-7-21(8-2,9-3)15-17-25-19(23)13-14-20(24)26-18-16-22(10-4,11-5)12-6;;/h7-18H2,1-6H3;2*1H/q+2;;/p-2 |
Clave InChI |
PMHHEESTWJVYAL-UHFFFAOYSA-L |
SMILES canónico |
CC[N+](CC)(CC)CCOC(=O)CCC(=O)OCC[N+](CC)(CC)CC.[I-].[I-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Dibenz[a,h]anthracene-7,14-dione](/img/structure/B13740427.png)







![6,6,8-Trimethyl-5,6-dihydro-1H-pyrrolo[2,3-g]quinoline](/img/structure/B13740486.png)

![Tetrakis(4'-bromo-[1,1'-biphenyl]-4-yl)silane](/img/structure/B13740491.png)

![[2-Chloro-6-(trifluoromethyl)phenanthren-9-yl]-piperidin-2-ylmethanol;hydrochloride](/img/structure/B13740503.png)

